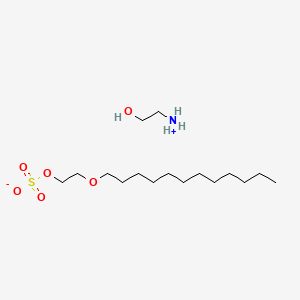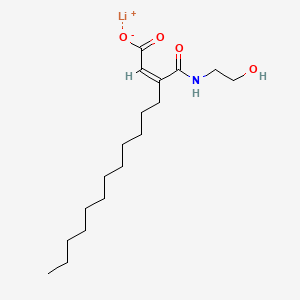
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate is a chemical compound with the molecular formula C18H32LiNO4. It is known for its unique structure, which includes a lithium ion, a hydroxyethyl group, and a pentadecenoate chain. This compound is utilized in various fields, including chemistry, biology, medicine, and industry, due to its versatile properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves several steps. One common method includes the reaction of pentadecenoic acid with 2-hydroxyethylamine to form the intermediate compound. This intermediate is then reacted with lithium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in lubricants.
作用机制
The mechanism of action of Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)hexadecenoate
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)octadecenoate
- Lithium 3-(((2-hydroxyethyl)amino)carbonyl)nonadecenoate
Uniqueness
Lithium 3-(((2-hydroxyethyl)amino)carbonyl)pentadecenoate is unique due to its specific chain length and the presence of the hydroxyethyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it may offer better solubility, stability, and reactivity, depending on the context of its use.
属性
CAS 编号 |
94086-41-6 |
|---|---|
分子式 |
C18H32LiNO4 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
lithium;(Z)-3-(2-hydroxyethylcarbamoyl)pentadec-2-enoate |
InChI |
InChI=1S/C18H33NO4.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-17(21)22)18(23)19-13-14-20;/h15,20H,2-14H2,1H3,(H,19,23)(H,21,22);/q;+1/p-1/b16-15-; |
InChI 键 |
BODYYTGYFYYBSY-YFKNTREVSA-M |
手性 SMILES |
[Li+].CCCCCCCCCCCC/C(=C/C(=O)[O-])/C(=O)NCCO |
规范 SMILES |
[Li+].CCCCCCCCCCCCC(=CC(=O)[O-])C(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


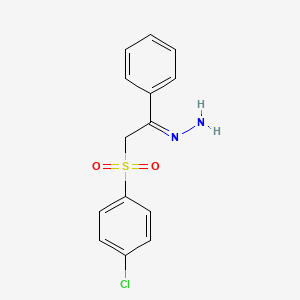



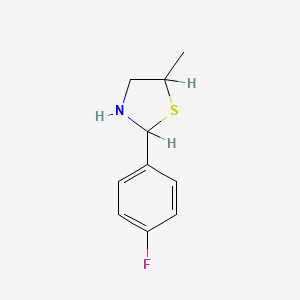
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
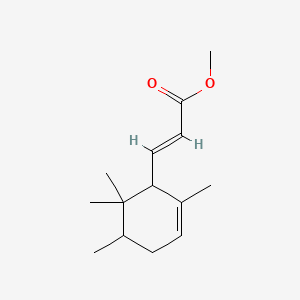



![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)

![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
